molecular formula C16H10ClF2NO2S B4819599 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B4819599
M. Wt: 353.8 g/mol
InChI Key: GTMPMJSHOUVLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic application in various diseases.

Mechanism of Action

3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide blocks the activation and proliferation of B cells, leading to reduced inflammation and autoimmune responses.
Biochemical and Physiological Effects:
3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including reducing the activation and proliferation of B cells, reducing inflammation and autoimmune responses, and inhibiting the growth of cancer cells. 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for BTK, which allows for more precise targeting of B-cell receptor signaling. However, one limitation is that 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide may not be effective in all types of cancer or autoimmune disorders, and further research is needed to determine its efficacy in different disease contexts.

Future Directions

There are several future directions for the research and development of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, including:
1. Further preclinical studies to determine the efficacy of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in different types of cancer and autoimmune disorders.
2. Clinical trials to evaluate the safety and efficacy of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in humans.
3. Development of new formulations of 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide to improve its bioavailability and pharmacokinetics.
4. Investigation of potential combination therapies with 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide to enhance its therapeutic effects.
5. Exploration of the role of BTK inhibition in other disease contexts, such as infectious diseases and neurodegenerative disorders.
In conclusion, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a promising small molecule inhibitor with potential therapeutic application in various diseases. Further research is needed to fully understand its mechanism of action and efficacy in different disease contexts, but its selectivity for BTK makes it a promising candidate for targeted therapy.

Scientific Research Applications

3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic application in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, as well as reducing inflammation and autoimmune responses.

properties

IUPAC Name

3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO2S/c17-13-11-3-1-2-4-12(11)23-14(13)15(21)20-9-5-7-10(8-6-9)22-16(18)19/h1-8,16H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMPMJSHOUVLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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